HO-PEG14-OH
Overview
Description
HO-PEG14-OH: is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms and terminated with hydroxyl groups
Mechanism of Action
Target of Action
HO-PEG14-OH, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol or PEG14, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. It connects two different ligands - one for the E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the target proteins of the PROTACs it helps form. By leading to the degradation of these target proteins, this compound can influence a variety of cellular processes depending on the specific function of the target protein .
Pharmacokinetics
As a component of protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to be influenced by the properties of the protac as a whole .
Result of Action
The result of the action of this compound is the degradation of the target protein of the PROTAC it is part of. This can have a variety of effects at the molecular and cellular level, depending on the specific role of the target protein .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These could include the presence of other proteins or molecules that can interact with the PROTAC, the pH and temperature of the environment, and the presence of enzymes that could metabolize the PROTAC .
Biochemical Analysis
Biochemical Properties
HO-PEG14-OH plays a crucial role in the formation of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The role of this compound in this process is to link the two ligands essential for forming PROTAC molecules .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a linker in PROTACs . PROTACs operate by recruiting an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound enables the formation of these bifunctional molecules by linking the ligand for the target protein to the ligand for the E3 ubiquitin ligase .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily . It is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. As a linker in PROTACs, the effects of this compound would likely depend on the specific target protein and E3 ubiquitin ligase involved .
Subcellular Localization
Given its role as a linker in PROTACs, the localization of this compound would likely depend on the specific target protein and E3 ubiquitin ligase involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of HO-PEG14-OH typically involves the reaction of polyether compounds with specific reagents under controlled conditions. One common method involves using 1,2-dichloroethane as a solvent, reacting polyether carbonate rubidium with ethanol to produce the desired compound .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: : HO-PEG14-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: : In chemistry, HO-PEG14-OH is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: : In biological research, this compound can be used to study the interactions between long-chain polyethers and biological membranes. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: : In medicine, this compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents.
Industry: : Industrial applications of this compound include its use as a surfactant, lubricant, or plasticizer. Its unique properties make it suitable for use in various formulations and products.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other long-chain polyethers and polyols, such as polyethylene glycol and polypropylene glycol. These compounds share structural similarities but differ in their specific properties and applications.
Uniqueness: : What sets HO-PEG14-OH apart is its specific arrangement of oxygen atoms and hydroxyl groups, which confer unique chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O15/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h29-30H,1-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLKMACMBHTSHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217766 | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189112-05-7, 67411-64-7 | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane-1,41-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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